(5-Fluoro-2-nitrophenyl)hydrazine
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Description
“(5-Fluoro-2-nitrophenyl)hydrazine” is an aromatic compound . It has a molecular formula of C6H6FN3O2 and an average mass of 171.129 Da . It is also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone .
Synthesis Analysis
The synthesis of “(5-Fluoro-2-nitrophenyl)hydrazine” involves several steps. One method involves the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . Another method involves the reaction of 2-fluoro-5-nitroaniline with mercuric acetate and further with tellurium (IV) tetrabromide .Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2-nitrophenyl)hydrazine” consists of 6 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
“(5-Fluoro-2-nitrophenyl)hydrazine” can undergo various chemical reactions. For instance, it can react with 4-hydroxyphenyl mercury(II) chloride to give asymmetrical diaryltellurium(IV) dibromide . It can also react with phenol and 4-hydroxy benzaldehyde to produce a new aryl mercury(II) chloride .Safety and Hazards
Future Directions
The future directions of “(5-Fluoro-2-nitrophenyl)hydrazine” research could involve exploring its potential biological activities. For instance, indole derivatives, which include compounds like “(5-Fluoro-2-nitrophenyl)hydrazine”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “(5-Fluoro-2-nitrophenyl)hydrazine” and similar compounds could be explored for newer therapeutic possibilities .
properties
IUPAC Name |
(5-fluoro-2-nitrophenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYNYDGHWOQFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NN)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599843 |
Source
|
Record name | (5-Fluoro-2-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2-nitrophenyl)hydrazine | |
CAS RN |
1966-17-2 |
Source
|
Record name | Hydrazine, (5-fluoro-2-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1966-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Fluoro-2-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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